2-Amino-4-chloro-5-iodobenzoic acid
Overview
Description
2-Amino-4-chloro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5ClINO2 It is a halogenated benzoic acid derivative, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-iodobenzoic acid typically involves multiple steps starting from methyl anthranilate. The process includes iodination, Sandmeyer reaction, chlorination, and hydrolysis. Here is a detailed synthetic route:
Iodination: Methyl anthranilate undergoes iodination with an iodine compound to form ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The ethyl 2-amino-5-iodobenzoate is then subjected to a Sandmeyer reaction to introduce the chloro group, forming ethyl 2-chloro-5-iodobenzoate.
Hydrolysis: Finally, the ethyl 2-chloro-5-iodobenzoate is hydrolyzed using sodium hydroxide and ethanol to yield this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure maximum efficiency and purity of the final product .
Chemical Reactions Analysis
2-Amino-4-chloro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and ethanol.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often involving catalysts and specific reaction conditions
Scientific Research Applications
2-Amino-4-chloro-5-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of protein tyrosine phosphatase, affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-4-chloro-5-iodobenzoic acid can be compared with other halogenated benzoic acids, such as:
2-Chloro-5-iodobenzoic acid: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Iodobenzoic acid: Lacks both the chloro and amino groups, limiting its reactivity and applications.
4-Chloro-2-iodobenzoic acid: The position of the substituents differs, affecting its chemical properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.
Properties
IUPAC Name |
2-amino-4-chloro-5-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCXXKZBKWSNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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